molecular formula C8H11NO3S B161293 2-(Pyridin-2-yl)ethyl methanesulfonate CAS No. 138428-37-2

2-(Pyridin-2-yl)ethyl methanesulfonate

Cat. No.: B161293
CAS No.: 138428-37-2
M. Wt: 201.25 g/mol
InChI Key: CKGSHCWOMRPYTH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)ethyl methanesulfonate is an organic compound that features a pyridine ring attached to an ethyl group, which is further bonded to a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)ethyl methanesulfonate typically involves the reaction of 2-pyridylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

2-Pyridylethanol+Methanesulfonyl chloride2-Pyridin-2-ylethyl methanesulfonate+HCl\text{2-Pyridylethanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Pyridylethanol+Methanesulfonyl chloride→2-Pyridin-2-ylethyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The pyridine ring can undergo oxidation reactions, leading to the formation of N-oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)ethyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify biological molecules through nucleophilic substitution.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-ylethyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.

    2-Pyridin-2-ylethyl bromide: Similar structure but with a bromide leaving group.

    2-Pyridin-2-ylethyl tosylate: Similar structure but with a tosylate leaving group.

Uniqueness

2-(Pyridin-2-yl)ethyl methanesulfonate is unique due to the methanesulfonate group’s excellent leaving ability, which facilitates nucleophilic substitution reactions more efficiently compared to chloride or bromide analogs. This makes it a valuable reagent in organic synthesis and various research applications.

Biological Activity

2-(Pyridin-2-yl)ethyl methanesulfonate (CAS Number: 138428-37-2) is a sulfonate ester that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a pyridine ring and a methanesulfonate group, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular FormulaC₉H₁₁N₁O₃S
Molecular Weight199.25 g/mol
CAS Number138428-37-2
SolubilitySoluble in polar solvents

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to undergo nucleophilic substitution reactions, which are facilitated by the leaving group (methanesulfonate). This property allows it to interact with various biological targets, including enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways through interactions with receptors or other signaling molecules.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Antimicrobial Activity

A study published in Nature Communications explored the synthesis of derivatives related to this compound, highlighting their potential as antimicrobial agents. The derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyridine moiety can enhance efficacy .

Enzyme Inhibition

Research conducted by Albanese et al. demonstrated the compound's ability to inhibit specific enzymes involved in the β-elimination reactions under phase transfer catalysis conditions. The study provided insights into the reaction kinetics and suggested that structural modifications could further improve inhibitory potency .

Cytotoxicity Studies

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways .

Comparative Analysis of Related Compounds

To understand the biological activity better, a comparison with related compounds was conducted:

CompoundBiological ActivityReference
This compoundAntimicrobial, CytotoxicCurrent Study
N-[2-(Pyridin-2-yl)ethyl]methanesulfonamideEnzyme Inhibition
2-VinylpyridineModerate Antimicrobial

Properties

IUPAC Name

2-pyridin-2-ylethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-13(10,11)12-7-5-8-4-2-3-6-9-8/h2-4,6H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGSHCWOMRPYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-pyridin-2-yl-ethanol (Aldrich, 0.11 mL, 0.99 mmol), triethylamine (0.42 mL, 3.0 mmol), and methanesulfonyl chloride (0.12 mL, 1.5 mmol) in 5 mL THF were processed as described in Example 1C to give the crude title compound which was used directly in the next reaction.
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0.11 mL
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0.12 mL
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5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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